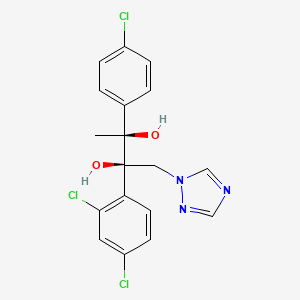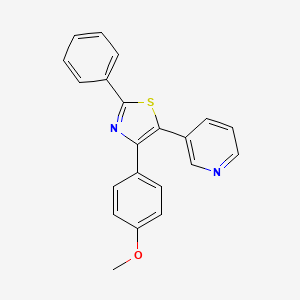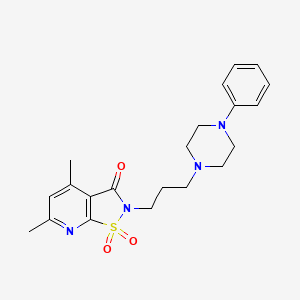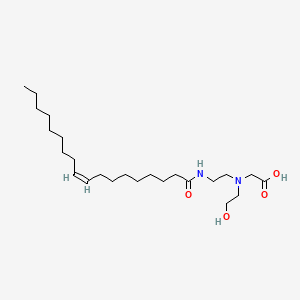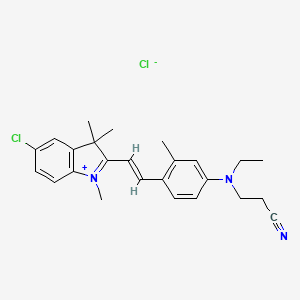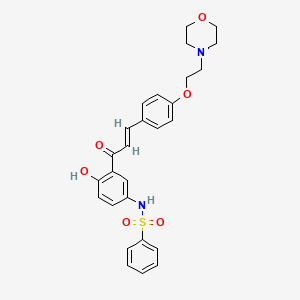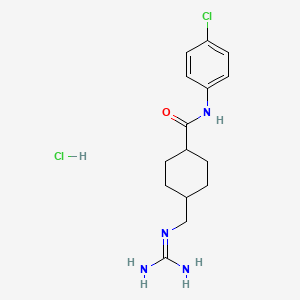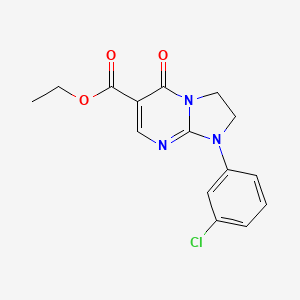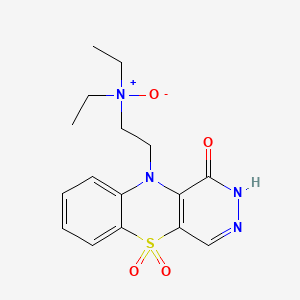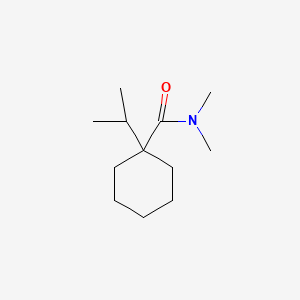
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with an isopropyl group and a dimethylcarboxamide moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine and dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide can be compared with other similar compounds, such as:
N,N-Dimethylcyclohexanecarboxamide: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Isopropylcyclohexanecarboxamide: Lacks the dimethylamine moiety, leading to variations in reactivity and applications.
Cyclohexanecarboxamide: The simplest form, without any substituents, which significantly alters its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
51200-93-2 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
N,N-dimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H23NO/c1-10(2)12(11(14)13(3)4)8-6-5-7-9-12/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
JXBUDYOESYSPGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCC1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


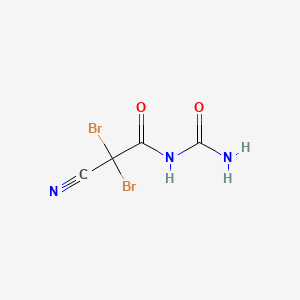
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
